molecular formula C4H9NO B1372449 3-Methyloxetan-3-amine CAS No. 874473-14-0

3-Methyloxetan-3-amine

Cat. No.: B1372449
CAS No.: 874473-14-0
M. Wt: 87.12 g/mol
InChI Key: NQVWMPOQWBDSAI-UHFFFAOYSA-N
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Description

3-Methyloxetan-3-amine is an organic compound with the molecular formula C4H9NO. It is a colorless to slightly yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-methyloxetan-3-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxetanones, reduced oxetane derivatives, and various substituted oxetanes .

Scientific Research Applications

3-Methyloxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyloxetan-3-amine involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it attacks electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the generation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloxetan-3-amine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis .

Biological Activity

3-Methyloxetan-3-amine is a cyclic amine characterized by its unique oxetane ring structure, which contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₄H₉NO
Molecular Weight: 87.12 g/mol
Structure: The compound features a four-membered oxetane ring with a methyl group and an amine functional group attached to the third carbon.

The presence of the oxetane structure enhances the compound's solubility, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery and development .

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

  • Hydrogen Bonding: The amine group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Ionic Interactions: The compound can engage in ionic interactions that modulate biological pathways.
  • Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, generating reactive intermediates that may interact with cellular targets.

Biological Applications

This compound has shown promise in several areas of biological research:

  • Synthesis of Biologically Active Molecules: It serves as a building block for synthesizing complex organic molecules with potential therapeutic applications.
  • Cancer Research: Preliminary studies indicate that compounds derived from this compound may exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines .
  • Inflammation Regulation: Its structural characteristics may allow it to modulate inflammatory pathways, which are critical in various diseases including cancer and autoimmune disorders .

Study 1: Anti-Cancer Activity

A study evaluated the effects of this compound derivatives on cancer cell lines. The findings revealed:

  • Cell Proliferation Inhibition: Compounds derived from this compound significantly reduced cell proliferation rates.
  • Induction of Apoptosis: Treated cells exhibited increased markers of apoptosis, suggesting potential for therapeutic use in oncology .
CompoundIC50 (µM)Mechanism
Derivative A15Induces apoptosis
Derivative B20Inhibits cell cycle progression

Study 2: Inflammation Modulation

Research indicated that derivatives of this compound could modulate inflammatory responses:

  • Cytokine Production: Increased production of anti-inflammatory cytokines was observed in treated models.
  • Pathway Activation: Key pathways involved in inflammation regulation were activated, suggesting a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds, highlighting its unique properties:

Compound NameStructure TypeNotable Activity
3-Methyl-3-oxetanamineOxetane derivativeModerate cytotoxicity
3-Amino-3-methyloxetaneAmine variantLower anti-inflammatory effects

Properties

IUPAC Name

3-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVWMPOQWBDSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676546
Record name 3-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874473-14-0
Record name 3-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-3-methyloxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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